

Application Notes and Protocols for Metal Ion Extraction Using Trioctylmethylammonium Chloride

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Compound of Interest

Compound Name: *Trioctylmethylammonium chloride*

Cat. No.: *B128994*

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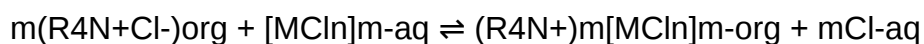
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of various metal ions from aqueous solutions using the quaternary ammonium salt, **trioctylmethylammonium chloride**, commercially known as Aliquat 336. The protocols outlined below are intended to serve as a comprehensive guide for laboratory personnel in mining, refining, environmental remediation, and pharmaceutical research.

Introduction

Trioctylmethylammonium chloride is a highly effective phase transfer catalyst and liquid anion exchanger.^{[1][2]} Its primary application in hydrometallurgy and wastewater treatment lies in its ability to form ion pairs with anionic metal complexes in an aqueous phase and transport them into an immiscible organic phase.^{[1][2]} This process facilitates the selective separation and concentration of valuable or toxic metals. The efficiency of extraction is dependent on several factors, including the concentration of the extractant, pH of the aqueous phase, contact time, temperature, and the choice of organic diluent and stripping agent.

The general mechanism for the extraction of a metal anion, $[MCln]^{m-}$, by **trioctylmethylammonium chloride** (represented as $R_4N^+Cl^-$) is an anion exchange process:



Data Presentation: Quantitative Extraction Data

The following tables summarize the extraction efficiencies for various metal ions under different experimental conditions.

Table 1: Extraction of Heavy Metals

| Metal Ion | Aliquat 336 Conc. (mM) | Organic Diluent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
|-----------|------------------------|--------------------------|--------------------------|---------------------------|---|
| Cd(II) | 99.64 | Toluene | pH ~5, 48.86 mM EDTA | 95.89 | [3] [4] |
| Cu(II) | 99.64 | Toluene | pH ~5, 48.86 mM EDTA | 0.59 | [3] [4] |
| Zn(II) | Not Specified | Mixed aromatic-aliphatic | NaCl solution | High, quantitative | [5] |
| Cd(II) | Not Specified | Mixed aromatic-aliphatic | NaCl solution | High, quantitative | [5] |
| Fe(II) | Not Specified | Not Specified | Not Specified | High | [1] |
| Zr(IV) | 6% (v/v) | Kerosene | Nitric acid medium | >99.6 | |

Table 2: Extraction of Precious Metals

| Metal Ion | Aliquat 336 Form | Organic Diluent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference |
|-----------|------------------|----------------------|---------------------------|---------------------------|-----------|
| Au(III) | [A336][I] | Not Specified | 6 M HCl | Quantitative | [6] |
| Pt(IV) | [A336][I] | Not Specified | 6 M HCl | Quantitative | [6] |
| Pd(II) | [A336][I] | Not Specified | 6 M HCl | Quantitative | [6] |
| Rh(III) | [A336][I] | Not Specified | 6 M HCl | Low (enabling separation) | [6] |
| Pt(IV) | 0.011 M | Kerosene | From Pd-Fe free raffinate | 99.7 | [7] |
| Au(I) | 0.18 M | n-octane + 1-hexanol | Thiosulfate solution | >99 | |

Experimental Protocols

General Protocol for Heavy Metal Extraction (e.g., Cd and Zn)

This protocol provides a general procedure for the selective extraction of cadmium and zinc from an aqueous solution.

Materials:

- **Trioctylmethylammonium chloride** (Aliquat 336)
- Toluene (or other suitable organic diluent like kerosene)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Deionized water

- Synthetic aqueous solution containing Cd(II) and Zn(II) ions (e.g., 100 mg/L of each)
- Stripping agent (e.g., 1 M HNO₃ or 1 M H₂SO₄)
- Separatory funnels
- Mechanical shaker
- pH meter
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis

Procedure:

- Organic Phase Preparation: Prepare a 0.1 M solution of Aliquat 336 in toluene. It is recommended to pre-equilibrate the organic phase by shaking it with a blank aqueous solution of the same acidity as the feed solution to be extracted.
- Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing the metal ions of interest. Adjust the pH of the aqueous solution to the desired value (e.g., pH 5 for Cd/Cu separation) using dilute HCl or NaOH.[3]
- Extraction:
 - In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 25 mL of each, for an organic to aqueous phase ratio (O:A) of 1:1).
 - Shake the mixture vigorously for a predetermined contact time (e.g., 10-30 minutes) using a mechanical shaker to ensure thorough mixing and facilitate mass transfer.
 - Allow the phases to separate completely. The time required for phase separation may vary depending on the viscosity of the organic phase.
- Separation:
 - Carefully separate the two phases. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded organic.

- Collect samples from the aqueous phase (raffinate) for metal concentration analysis.
- Stripping (Back-Extraction):
 - Transfer the loaded organic phase to a clean separatory funnel.
 - Add an equal volume of the stripping agent (e.g., 1 M HNO₃).
 - Shake the mixture for 10-30 minutes.
 - Allow the phases to separate and collect the aqueous phase (strip solution) containing the extracted metal ions.
- Analysis:
 - Determine the concentration of the metal ions in the initial aqueous solution, the raffinate, and the strip solution using AAS or ICP-OES.
 - Calculate the extraction efficiency (%E) using the following formula: $\%E = [(C_{\text{initial}} - C_{\text{raffinate}}) / C_{\text{initial}}] * 100$ where C_{initial} is the initial metal concentration in the aqueous phase and $C_{\text{raffinate}}$ is the metal concentration in the raffinate.

Protocol for Selective Separation of Platinum Group Metals (PGMs)

This protocol is adapted for the selective extraction and separation of platinum and palladium from a chloride leach liquor.

Materials:

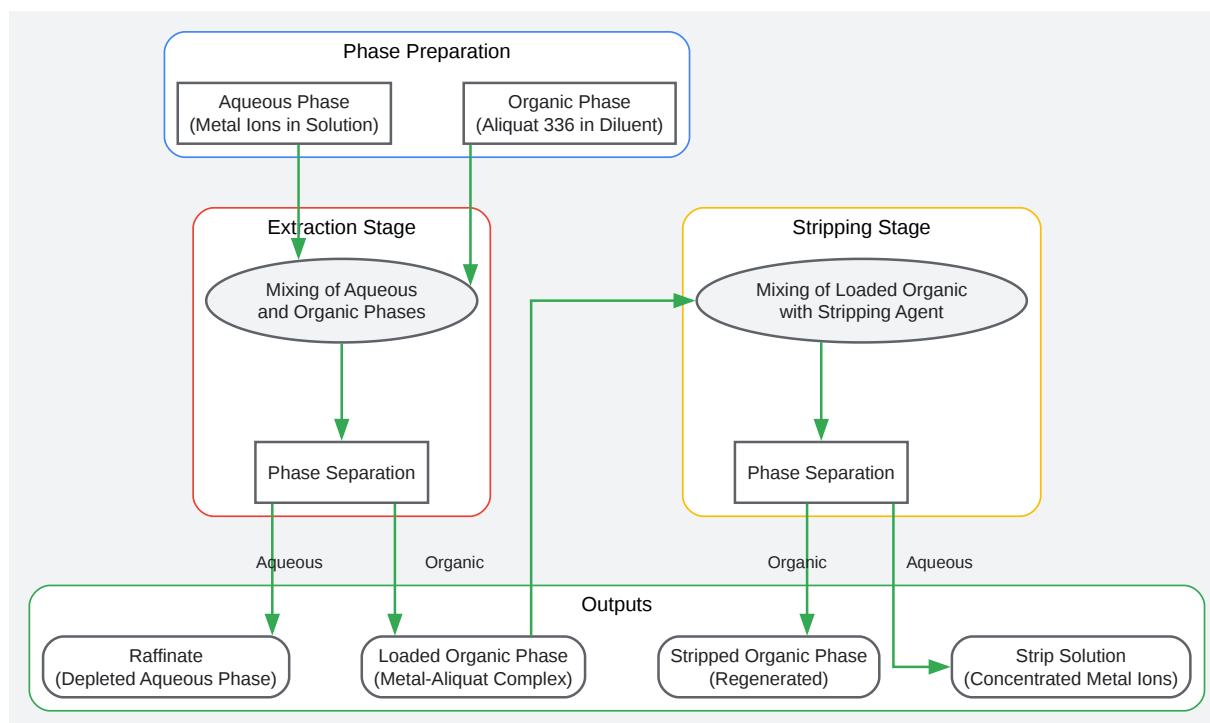
- Aliquat 336
- Kerosene
- Hydrochloric acid (HCl)
- Thiourea

- Stripping solution for Platinum: 0.5 M Thiourea in 0.5 M HCl[7]
- Aqueous feed containing Pt(IV) and Pd(II) in a chloride medium.

Procedure:

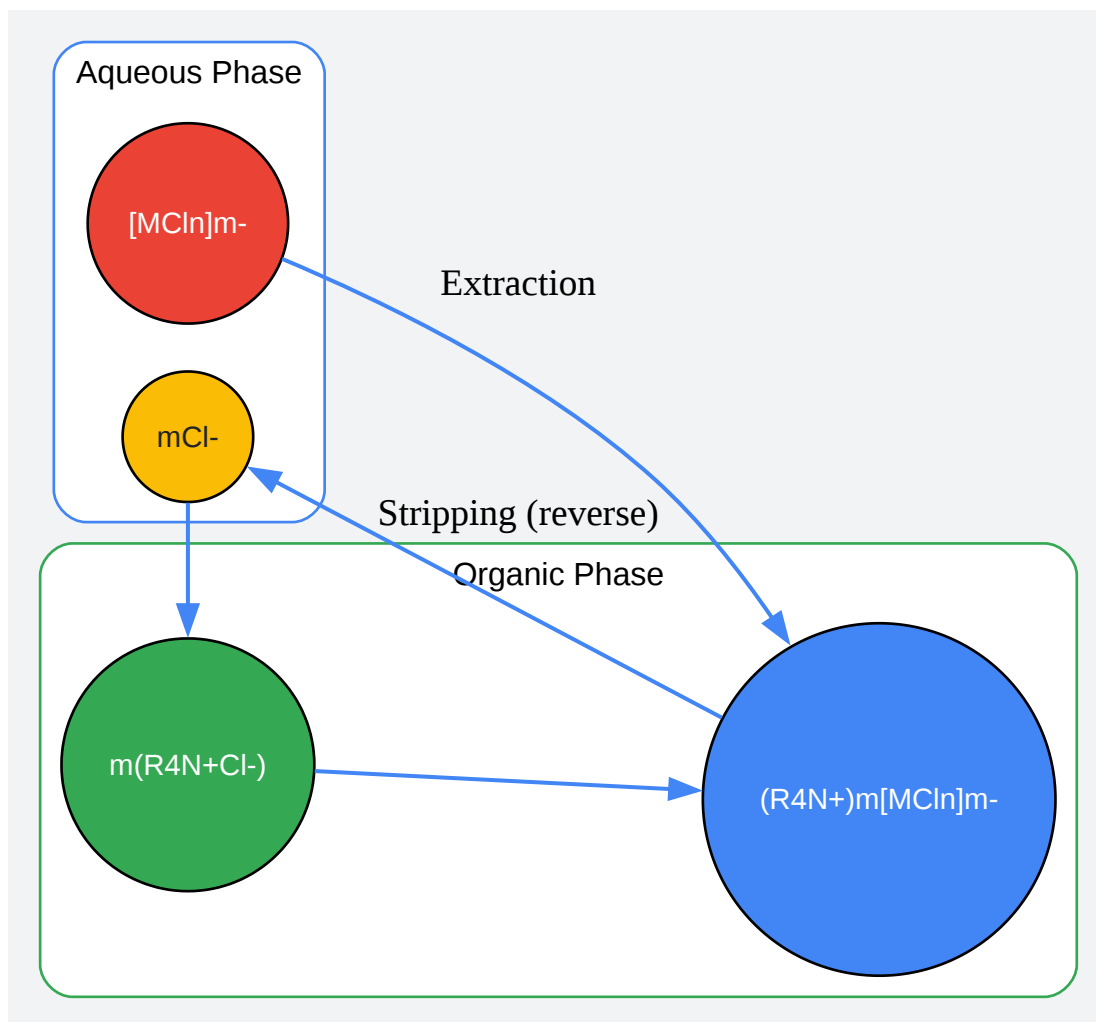
- Organic Phase Preparation: Prepare a 0.011 M solution of Aliquat 336 in kerosene.[7]
- Extraction (Two-Stage):
 - Stage 1: Contact the aqueous feed with the organic phase at an aqueous to organic (A/O) phase ratio of 3:1. Shake for 30 minutes and allow the phases to separate. The organic phase is now partially loaded with PGMs.
 - Stage 2: Contact the raffinate from Stage 1 with a fresh portion of the organic phase at the same A/O ratio. This two-stage process ensures a higher overall extraction efficiency for the target metals.[7]
- Selective Stripping:
 - Palladium Stripping: If co-extracted, palladium can often be selectively stripped first using a specific stripping agent. For example, a dilute solution of thiourea can be effective.
 - Platinum Stripping: After palladium removal (if necessary), strip the platinum from the loaded organic phase using a solution of 0.5 M thiourea in 0.5 M HCl.[7] Perform the stripping in two stages at an organic to aqueous (O/A) phase ratio of 4:1 to achieve high stripping efficiency.[7]
- Analysis: Analyze the metal concentrations in all aqueous and organic phases at each stage to determine the separation factors and recovery yields.

Visualizations



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Caption: General workflow for metal ion extraction using **trioctylmethylammonium chloride**.



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Caption: Anion exchange mechanism for metal ion extraction.

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